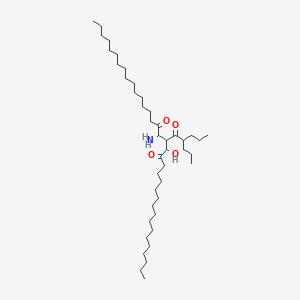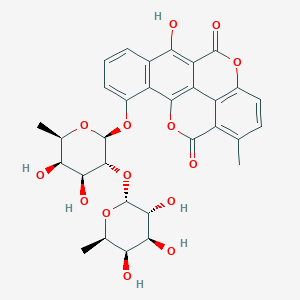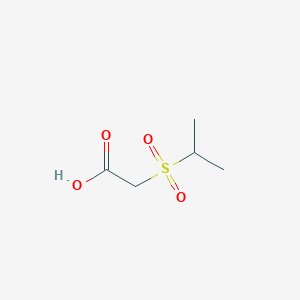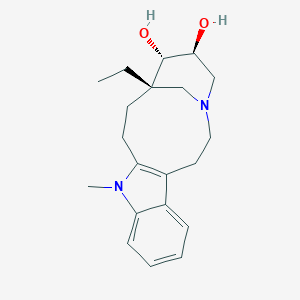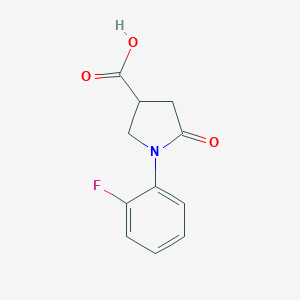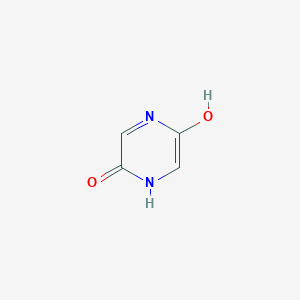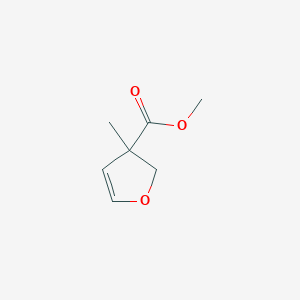
1-(2-Amino-3-pentylphenyl)-2-chloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-3-pentylphenyl)-2-chloroethanone, also known as CN or chloroacetophenone, is a chemical compound that has been widely used as a riot control agent. It was first synthesized in the early 20th century and has since been used by law enforcement agencies around the world. Despite its widespread use, the mechanism of action and physiological effects of CN are not fully understood.
Scientific Research Applications
1-(2-Amino-3-pentylphenyl)-2-chloroethanone has been used in a variety of scientific research applications. It has been used as a tool to study the effects of stress on the human body, as well as the effects of exposure to chemical irritants. 1-(2-Amino-3-pentylphenyl)-2-chloroethanone has also been used as a model compound for the development of new riot control agents.
Mechanism Of Action
The mechanism of action of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone is not fully understood. It is believed to interact with sensory nerves in the eyes, nose, and throat, causing irritation and pain. 1-(2-Amino-3-pentylphenyl)-2-chloroethanone may also activate pain receptors in the skin, leading to a burning sensation. The exact mechanism of action of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone is still being studied.
Biochemical And Physiological Effects
Exposure to 1-(2-Amino-3-pentylphenyl)-2-chloroethanone can cause a variety of biochemical and physiological effects. These may include irritation of the eyes, nose, and throat, as well as skin irritation and burning. Exposure to 1-(2-Amino-3-pentylphenyl)-2-chloroethanone may also cause respiratory distress, including coughing and shortness of breath. In severe cases, exposure to 1-(2-Amino-3-pentylphenyl)-2-chloroethanone may lead to respiratory failure and death.
Advantages And Limitations For Lab Experiments
1-(2-Amino-3-pentylphenyl)-2-chloroethanone has several advantages as a tool for scientific research. It is relatively inexpensive and easy to synthesize. 1-(2-Amino-3-pentylphenyl)-2-chloroethanone is also highly stable, making it suitable for long-term storage and use. However, there are also limitations to the use of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone in lab experiments. 1-(2-Amino-3-pentylphenyl)-2-chloroethanone is a highly toxic chemical that can cause serious health effects if not handled properly. Researchers must take appropriate safety precautions when working with 1-(2-Amino-3-pentylphenyl)-2-chloroethanone.
Future Directions
There are several areas of future research on 1-(2-Amino-3-pentylphenyl)-2-chloroethanone. One area of research is the development of new riot control agents that are less toxic and more effective than 1-(2-Amino-3-pentylphenyl)-2-chloroethanone. Another area of research is the study of the long-term health effects of exposure to 1-(2-Amino-3-pentylphenyl)-2-chloroethanone. Finally, researchers are also studying the potential use of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone as a tool for the treatment of certain medical conditions, such as chronic pain.
Conclusion
In conclusion, 1-(2-Amino-3-pentylphenyl)-2-chloroethanone, or 1-(2-Amino-3-pentylphenyl)-2-chloroethanone, is a chemical compound that has been widely used as a riot control agent. Despite its widespread use, the mechanism of action and physiological effects of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone are not fully understood. 1-(2-Amino-3-pentylphenyl)-2-chloroethanone has several advantages as a tool for scientific research, but there are also limitations to its use. Future research on 1-(2-Amino-3-pentylphenyl)-2-chloroethanone will focus on the development of new riot control agents, the study of the long-term health effects of exposure to 1-(2-Amino-3-pentylphenyl)-2-chloroethanone, and the potential use of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone as a tool for the treatment of certain medical conditions.
Synthesis Methods
1-(2-Amino-3-pentylphenyl)-2-chloroethanone can be synthesized by the reaction of 1-(2-Amino-3-pentylphenyl)-2-chloroethanol with hydrochloric acid. The resulting compound is then purified through recrystallization. The synthesis of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone is relatively simple and can be done in a laboratory setting.
properties
CAS RN |
128600-55-5 |
|---|---|
Product Name |
1-(2-Amino-3-pentylphenyl)-2-chloroethanone |
Molecular Formula |
C13H18ClNO |
Molecular Weight |
239.74 g/mol |
IUPAC Name |
1-(2-amino-3-pentylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C13H18ClNO/c1-2-3-4-6-10-7-5-8-11(13(10)15)12(16)9-14/h5,7-8H,2-4,6,9,15H2,1H3 |
InChI Key |
FKSOKVYIWFCWHM-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC=C1)C(=O)CCl)N |
Canonical SMILES |
CCCCCC1=C(C(=CC=C1)C(=O)CCl)N |
synonyms |
Ethanone, 1-(2-amino-3-pentylphenyl)-2-chloro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



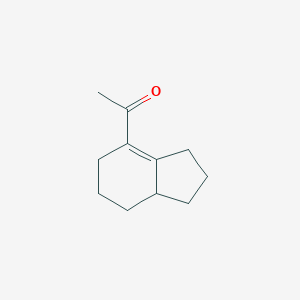
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)
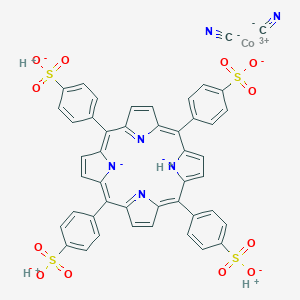
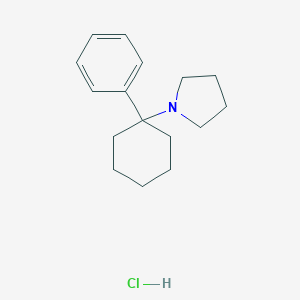
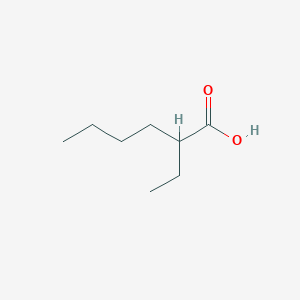
![3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid](/img/structure/B161969.png)
